tert-Butyl (2,2-difluoro-3-hydroxypropyl)(methyl)carbamate
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Overview
Description
tert-Butyl (2,2-difluoro-3-hydroxypropyl)(methyl)carbamate: is a synthetic organic compound with the molecular formula C9H17F2NO3 and a molecular weight of 225.23 g/mol . It is characterized by the presence of a tert-butyl group, two fluorine atoms, a hydroxyl group, and a carbamate moiety. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,2-difluoro-3-hydroxypropyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-difluoro-3-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and reagents .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2,2-difluoro-3-hydroxypropyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate moiety can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (2,2-difluoro-3-hydroxypropyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacological agent. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of tert-Butyl (2,2-difluoro-3-hydroxypropyl)(methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms and the carbamate moiety allows it to form strong interactions with these targets, potentially leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
Uniqueness: tert-Butyl (2,2-difluoro-3-hydroxypropyl)(methyl)carbamate is unique due to the presence of both fluorine atoms and a methyl group in its structure. This combination of functional groups imparts distinct chemical and physical properties, making it different from other similar compounds .
Properties
Molecular Formula |
C9H17F2NO3 |
---|---|
Molecular Weight |
225.23 g/mol |
IUPAC Name |
tert-butyl N-(2,2-difluoro-3-hydroxypropyl)-N-methylcarbamate |
InChI |
InChI=1S/C9H17F2NO3/c1-8(2,3)15-7(14)12(4)5-9(10,11)6-13/h13H,5-6H2,1-4H3 |
InChI Key |
IQNZWUKAKUPSGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(CO)(F)F |
Origin of Product |
United States |
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